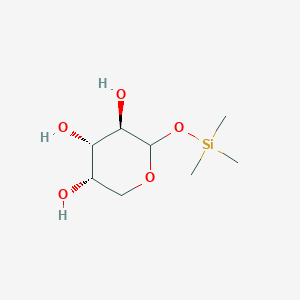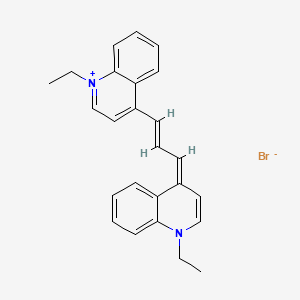
1-Ethyl-4-(3-(1-ethylquinolin-4(1H)-ylidene)prop-1-en-1-yl)quinolin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-(3-(1-ethylquinolin-4(1H)-ylidene)prop-1-en-1-yl)quinolin-1-ium bromide is a complex organic compound that belongs to the class of quinolinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring two quinoline moieties connected by a prop-1-en-1-ylidene bridge, imparts distinctive chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-(3-(1-ethylquinolin-4(1H)-ylidene)prop-1-en-1-yl)quinolin-1-ium bromide typically involves the following steps:
Formation of the Quinoline Moieties: The initial step involves the synthesis of the quinoline units, which can be achieved through various methods such as the Skraup synthesis or the Doebner-Miller reaction.
Alkylation: The quinoline units are then alkylated using ethyl halides under basic conditions to introduce the ethyl groups.
Condensation Reaction: The alkylated quinoline units undergo a condensation reaction with a suitable aldehyde or ketone to form the prop-1-en-1-ylidene bridge.
Quaternization: The final step involves the quaternization of the nitrogen atoms in the quinoline units using a brominating agent to form the quinolinium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-4-(3-(1-ethylquinolin-4(1H)-ylidene)prop-1-en-1-yl)quinolin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the quinolinium salt back to the corresponding quinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives.
Applications De Recherche Scientifique
1-Ethyl-4-(3-(1-ethylquinolin-4(1H)-ylidene)prop-1-en-1-yl)quinolin-1-ium bromide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 1-Ethyl-4-(3-(1-ethylquinolin-4(1H)-ylidene)prop-1-en-1-yl)quinolin-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to DNA or RNA: Intercalating between nucleic acid bases, thereby affecting replication and transcription processes.
Inhibition of Enzymes: Inhibiting key enzymes involved in metabolic pathways, leading to disrupted cellular functions.
Generation of Reactive Oxygen Species (ROS): Inducing oxidative stress in cells, which can lead to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A basic heterocyclic aromatic organic compound with a similar structure.
Quinolinium Salts: A class of compounds that includes various derivatives with different substituents on the quinoline ring.
Ethylquinolines: Compounds with ethyl groups attached to the quinoline ring.
Uniqueness
1-Ethyl-4-(3-(1-ethylquinolin-4(1H)-ylidene)prop-1-en-1-yl)quinolin-1-ium bromide is unique due to its specific structure, which imparts distinctive chemical and physical properties
Propriétés
Formule moléculaire |
C25H25BrN2 |
|---|---|
Poids moléculaire |
433.4 g/mol |
Nom IUPAC |
(4Z)-1-ethyl-4-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline;bromide |
InChI |
InChI=1S/C25H25N2.BrH/c1-3-26-18-16-20(22-12-5-7-14-24(22)26)10-9-11-21-17-19-27(4-2)25-15-8-6-13-23(21)25;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
QRRYUUHAKZXUIQ-UHFFFAOYSA-M |
SMILES isomérique |
CCN1C=C/C(=C/C=C/C2=CC=[N+](C3=CC=CC=C23)CC)/C4=CC=CC=C41.[Br-] |
SMILES canonique |
CCN1C=CC(=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=CC=C41.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


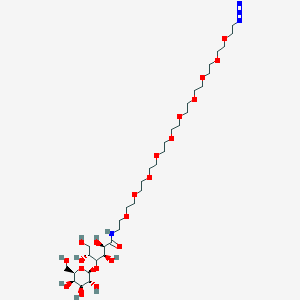
![N-[(4-Fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide hydrochloride](/img/structure/B15341000.png)
![Ethanol, 2-[(7-amino-1-naphthalenyl)sulfonyl]-](/img/structure/B15341009.png)
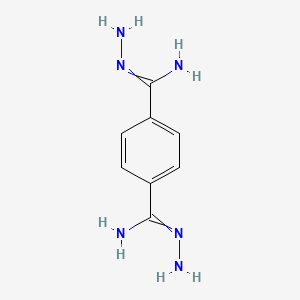
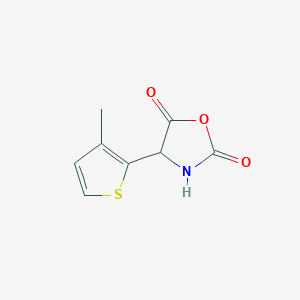

![6-(1,1,2-trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid](/img/structure/B15341034.png)
![1-[1-(2-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15341039.png)

![3-[(1-Hydroxynaphthalene-2-carbonyl)amino]-4-(nonadecan-2-ylamino)benzoic acid](/img/structure/B15341056.png)
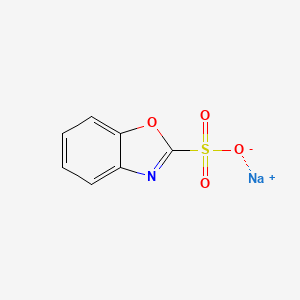
![4,4,5,5-Tetrafluoro-1-[(2-hydroxyethyl)amino]-1-(2-hydroxy-5-methylphenyl)pent-1-(z)-ene-3-one](/img/structure/B15341075.png)

